3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride

Catalog No.
S816019
CAS No.
1443980-71-9
M.F
C14H20ClF3N2
M. Wt
308.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine h...

CAS Number

1443980-71-9

Product Name

3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride

IUPAC Name

3-propyl-1-[3-(trifluoromethyl)phenyl]piperazine;hydrochloride

Molecular Formula

C14H20ClF3N2

Molecular Weight

308.77 g/mol

InChI

InChI=1S/C14H19F3N2.ClH/c1-2-4-12-10-19(8-7-18-12)13-6-3-5-11(9-13)14(15,16)17;/h3,5-6,9,12,18H,2,4,7-8,10H2,1H3;1H

InChI Key

GVUMIENLAHBJOT-UHFFFAOYSA-N

SMILES

CCCC1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F.Cl

Canonical SMILES

CCCC1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F.Cl

Chemical Properties

TFMPP.HCl is a chemical compound that belongs to the class of substituted piperazines. These compounds are of interest to researchers due to their potential interactions with various neurotransmitter systems in the brain. TFMPP.HCl is a white crystalline solid that is soluble in water and some organic solvents [].

Potential Interactions with Neurotransmitters

Studies have shown that TFMPP.HCl may have the ability to alter the levels of certain neurotransmitters in the brain, including serotonin []. Serotonin is a chemical messenger that plays a role in a variety of functions, including mood, sleep, and appetite [].

Research in Animals

TFMPP.HCl has been studied in animal models to investigate its effects on behavior and neurochemistry []. These studies have provided some insights into the potential mechanisms of action of TFMPP.HCl, but more research is needed to understand its full effects.

3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride is a derivative of piperazine with a propyl group attached to the 3-position and a trifluoromethylphenyl group at the 1-position. The compound has the molecular formula C14H20ClF3N2 and exists as a hydrochloride salt. It is a white solid with a molecular weight of 308.77 g/mol.

There is no scientific research readily available on the mechanism of action of 3-Pr-TFMPP.HCl. However, TFMPP, the closely related compound, has been shown to increase serotonin release, suggesting a potential role in modulating neurotransmitters [].

Due to the lack of specific research on 3-Pr-TFMPP.HCl, it is difficult to assess its safety profile. However, TFMPP has been identified in recreational drugs and can cause adverse effects including seizures when used in combination with other substances []. It is also classified as a skin, eye, and respiratory irritant [].

For 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride are not extensively documented in the provided search results, it is likely to participate in reactions typical of piperazine derivatives. These may include:

  • Nucleophilic substitution reactions
  • Alkylation reactions
  • Acylation reactions
  • Complexation with metal ions

  • Serotonin receptor interactions: The parent compound, 1-(3-Trifluoromethylphenyl)piperazine (TFMPP), acts on serotonin receptors 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C, functioning as a full agonist at most sites .
  • Serotonin release: TFMPP binds to the sodium-dependent serotonin transporter (SERT) and evokes the release of serotonin .
  • Potential entactogenic effects: TFMPP has been described as an entactogenic drug that selectively promotes the release of serotonin .

It is important to note that the addition of the propyl group in 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride may alter its biological activity compared to TFMPP.

  • Chemical intermediate: It may be used as an intermediate in chemical synthesis.
  • Research tool: The compound could potentially be used in neuropharmacological research, particularly in studies involving serotonin systems.
  • Forensic analysis: Similar compounds are used as reference materials in forensic laboratories .

  • Serotonin receptor interactions: The parent compound TFMPP interacts with various serotonin receptors, showing different affinities and efficacies .
  • Potential synergistic effects: Studies on TFMPP in combination with N-Benzylpiperazine (BZP) have shown effects that crudely mimic those of MDMA .
  • Cytotoxicity: In vitro studies on TFMPP and BZP mixtures have demonstrated cytotoxic effects on human-derived HepaRG cells and primary rat hepatocytes .

Similar Compounds: Comparison and List

3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride belongs to a family of substituted piperazines. Similar compounds include:

  • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
  • N-Benzylpiperazine (BZP)
  • 1-(3-Chlorophenyl)piperazine (mCPP)
  • 1-(4-Methoxyphenyl)piperazine (MeOPP)

Dates

Modify: 2024-04-14

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